molecular formula C11H20ClNO2 B2803648 Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride CAS No. 2309462-00-6

Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride

Cat. No. B2803648
CAS RN: 2309462-00-6
M. Wt: 233.74
InChI Key: NKWHKECECGDTGS-DCODBCQHSA-N
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Description

“Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2344679-16-7 . It has a molecular weight of 233.74 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO2.ClH/c1-14-10 (13)9-3-6-11 (7-4-9)5-2-8-12-11;/h9,12H,2-8H2,1H3;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Synthesis and Structural Analysis

  • Versatile Synthons for Derivatives : A study by Chimichi et al. (1984) explored the use of pyridazine-4,5-dicarboxylic anhydride as a versatile synthon for preparing 1,3,7,8-tetra-azaspiro[4.5]decane derivatives through a Smiles-type rearrangement, highlighting its potential in organic synthesis (Chimichi et al., 1984).
  • Crystal Structures of Cyclohexane-Based γ-Spirolactams : Krueger et al. (2019) synthesized and determined the crystal structures of three cyclohexane-based γ-spirolactams, contributing to the understanding of their configurations and conformations (Krueger et al., 2019).

Pharmacological Applications

  • Dopamine Agonists : Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes and evaluated them for dopamine agonist activity, discovering compounds with potential pharmacological uses (Brubaker & Colley, 1986).
  • Anticancer Activity : Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and their thiazolopyrimidine and thiadiazole thioglycosides, finding moderate to high anticancer activities against various cell lines (Flefel et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-14-10(13)9-3-6-11(7-4-9)5-2-8-12-11;/h9,12H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWHKECECGDTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CCCN2)CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride

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